molecular formula C25H29NO6 B12320927 (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid

Cat. No.: B12320927
M. Wt: 439.5 g/mol
InChI Key: LZDHCALVMGCTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid is a complex organic compound with a unique structure that includes a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid apart is its combination of functional groups, which provides unique reactivity and versatility in synthesis. The presence of both the Fmoc and tert-butoxy groups allows for specific and controlled reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHCALVMGCTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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